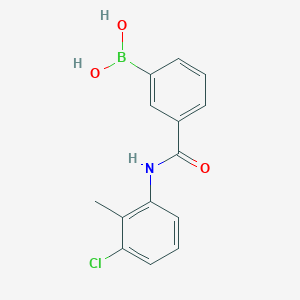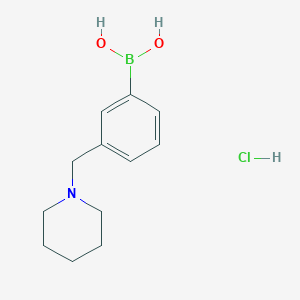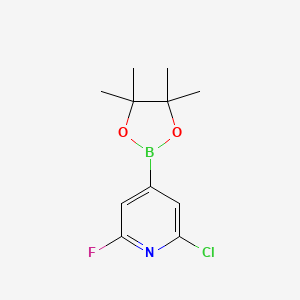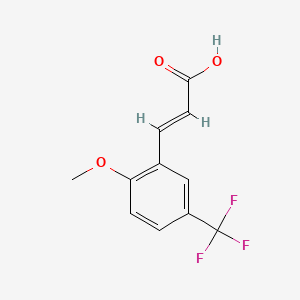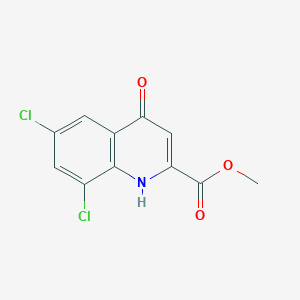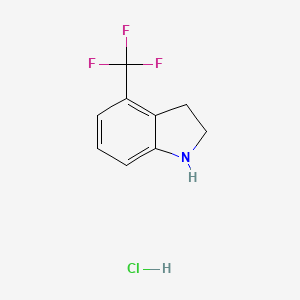
4-(Trifluoromethyl)indoline hydrochloride
Vue d'ensemble
Description
“4-(Trifluoromethyl)indoline hydrochloride” is a versatile chemical compound used in scientific research. It finds applications in various fields like pharmaceuticals and organic synthesis. The Inchi Code for this compound is 1S/C9H8F3N.ClH/c10-9(11,12)7-2-1-3-8-6(7)4-5-13-8;/h1-3,13H,4-5H2;1H .
Synthesis Analysis
Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . In addition to those methods, stereoselective syntheses are more suitable for specific indoline isomers .
Molecular Structure Analysis
The molecular formula of “4-(Trifluoromethyl)indoline hydrochloride” is C9H9ClF3N . The average mass is 223.623 Da and the monoisotopic mass is 223.037567 Da .
Chemical Reactions Analysis
A palladium-catalyzed substrate-controlled regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides has been developed, which provides a direct but controllable access to a variety of structurally diverse trifluoromethyl-containing indoles and indolines .
Physical And Chemical Properties Analysis
The structure of “4-(Trifluoromethyl)indoline hydrochloride” consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .
Applications De Recherche Scientifique
Synthesis of 2-Trifluoromethylindoles
4-(Trifluoromethyl)indoline hydrochloride: is used in the synthesis of 2-trifluoromethylindoles, which are valuable in medicinal chemistry. An efficient method for synthesizing these compounds involves the use of CF3SO2Na under metal-free conditions, selectively introducing the trifluoromethyl group to the C2 position of indoles . This process is significant due to the biological activities of indole compounds in medicine and food additives.
Pharmaceutical Development
The indoline structure is prevalent in a vast array of natural products and is increasingly being studied for its potential in drug scaffolds. Drugs containing indoline, including derivatives of 4-(Trifluoromethyl)indoline hydrochloride , have shown promise in treating various diseases such as cancer, bacterial infections, and cardiovascular diseases . The unique structure of indoline allows for interactions with protein amino acid residues, enhancing the physicochemical properties of pharmaceuticals.
Antibacterial Applications
Indoline-related alkaloids, which can be derived from 4-(Trifluoromethyl)indoline hydrochloride , have been extensively developed as antibiotics. The trifluoromethyl group can improve the stability and lipophilicity of these compounds, potentially leading to more effective antibacterial drugs .
Anti-Tumor Activity
The incorporation of the trifluoromethyl group into indoline structures has been shown to contribute to anti-tumor activity. Research into 4-(Trifluoromethyl)indoline hydrochloride derivatives is ongoing, with a focus on their application as anticancer agents .
Cardiovascular Protection
Studies suggest that indoline compounds, including those derived from 4-(Trifluoromethyl)indoline hydrochloride , may offer cardiovascular protective effects. This is particularly relevant in the context of hypertension and other heart-related conditions .
Anti-Inflammatory and Analgesic Effects
The indoline moiety, when modified with a trifluoromethyl group, has shown potential in the development of anti-inflammatory and analgesic drugs. This is due to the ability of these compounds to interact with protein residues and modulate physiological responses .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include 4-(trifluoromethyl)indoline hydrochloride, have been found to bind with high affinity to multiple receptors . This suggests that 4-(Trifluoromethyl)indoline hydrochloride may also interact with multiple targets, contributing to its biological activity.
Mode of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4-(Trifluoromethyl)indoline hydrochloride may interact with its targets in a manner that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may impact multiple biochemical pathways
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives , it is likely that 4-(Trifluoromethyl)indoline hydrochloride may have diverse molecular and cellular effects
Orientations Futures
The synthesis of diverse products from the same starting materials is always attractive in organic chemistry . With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects, such as anti-tumor, anti-bacterial, anti-inflammatory and have been used as analgesics, to treat cardiovascular diseases and so on . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .
Propriétés
IUPAC Name |
4-(trifluoromethyl)-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N.ClH/c10-9(11,12)7-2-1-3-8-6(7)4-5-13-8;/h1-3,13H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHCFJARJIPBRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC(=C21)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671998 | |
| Record name | 4-(Trifluoromethyl)-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)indoline hydrochloride | |
CAS RN |
1209980-57-3 | |
| Record name | 4-(Trifluoromethyl)-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trifluoromethyl)-2,3-dihydro-1H-indole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



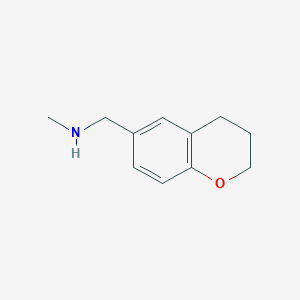

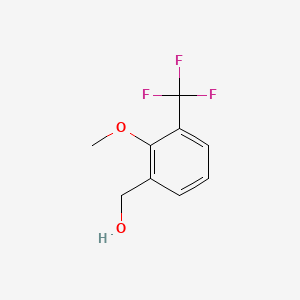

![6-Nitroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1453389.png)
